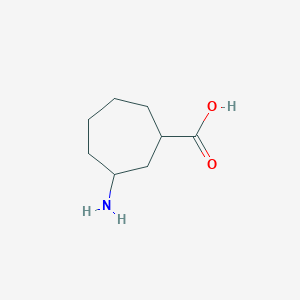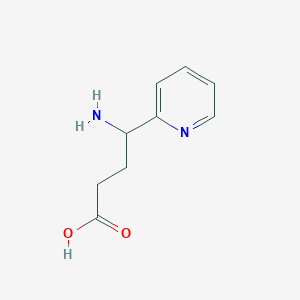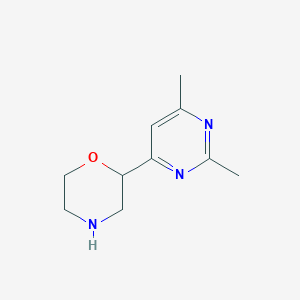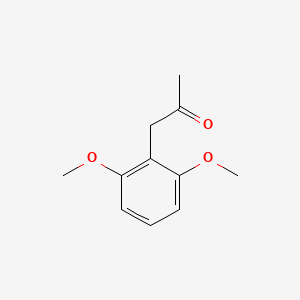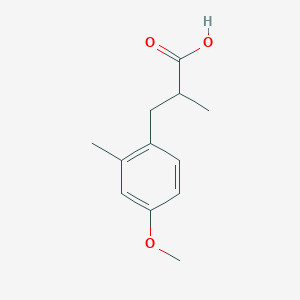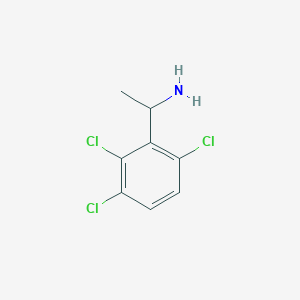![molecular formula C12H14FNO B7901386 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B7901386.png)
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine]
Vue d'ensemble
Description
“5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” is a chemical compound with the molecular formula C12H14FNO . It is a structure of interest in the field of medicinal chemistry due to its potential biological activities .
Synthesis Analysis
The synthesis of spiro compounds like “5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” often involves complex reactions . For instance, a series of spiro[2benzopyran-1,4’-piperidines] and spiro[2benzofuran-1,4’-piperidines] have been prepared, and their affinity for sigma(1)- and sigma(2)-receptors has been investigated .Molecular Structure Analysis
The molecular structure of “5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” is characterized by a spirocyclic system, which is a common feature in many biologically active compounds . The spirocyclic system consists of two cyclic structures connected at one atom .Orientations Futures
The future research directions for “5-Fluoro-3H-spiro[benzofuran-2,4’-piperidine]” could involve further investigation into its biological activities and potential applications in medicinal chemistry. Given its structural similarity to benzofuran derivatives, which have demonstrated a wide range of biological activities, this compound could be a promising candidate for drug development .
Propriétés
IUPAC Name |
5-fluorospiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSCZSRUBMWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(O2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


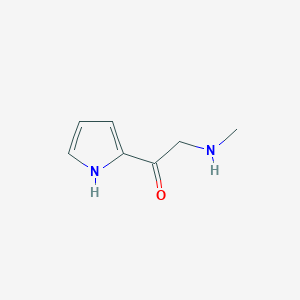

![Ethyl Spiro[2.2]pentane-1-carboxylate](/img/structure/B7901335.png)
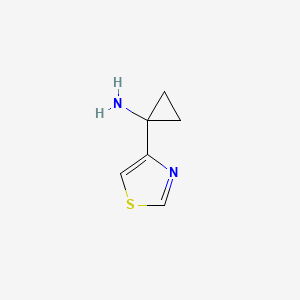

![1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine](/img/structure/B7901348.png)
